N-(4-methoxyphenyl)-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide
Description
The compound N-(4-methoxyphenyl)-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide is a heterocyclic small molecule featuring a pyridine core linked to an imidazole-carboxamide moiety and a 1,2,4-oxadiazole ring substituted with an isopropyl group. Its structure integrates multiple pharmacophoric elements:
- The 4-methoxyphenyl group may enhance solubility and influence electronic interactions with biological targets.
- The 1,2,4-oxadiazole ring is known for metabolic stability and hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-1-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O3/c1-13(2)18-25-21(30-26-18)16-5-4-10-22-19(16)27-11-17(23-12-27)20(28)24-14-6-8-15(29-3)9-7-14/h4-13H,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJVNXUYCHYCIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=C(N=CC=C2)N3C=C(N=C3)C(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide involves multiple steps, including the formation of the oxadiazole ring, the pyridine ring, and the imidazole ring. Common reagents used in these reactions include various acids, bases, and solvents. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, pressures, and solvents to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
N-(4-methoxyphenyl)-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism of action depends on the specific application and the molecular targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(3-Methoxyphenyl)-1-[3-(3-Phenyl-1,2,4-Oxadiazol-5-yl)Pyridin-2-yl]-1H-Imidazole-4-Carboxamide ()
- Structural Differences :
- Substitution at the 3-methoxyphenyl position vs. 4-methoxyphenyl in the target compound.
- Phenyl substituent on the oxadiazole ring vs. isopropyl in the target.
- Implications :
N-Substituted Pyrazolines ()
- Structural Contrast : Pyrazoline cores (4,5-dihydro-1H-pyrazole) vs. the fully aromatic imidazole-oxadiazole system in the target.
- Halogen substituents (e.g., 4-fluorophenyl in ) in pyrazolines correlate with crystallographic stability, suggesting that the 4-methoxy group in the target compound might similarly stabilize its conformation .
Nitroimidazole and Nitrofuryl Derivatives ()
- Key Comparison : Nitroimidazole derivatives are inactive against mycobacteria, whereas nitrofuryl analogs show activity.
- Relevance to Target Compound: The imidazole ring in the target compound lacks a nitro group, which may avoid toxicity issues associated with nitro-containing drugs.
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties (Theoretical)
Biological Activity
N-(4-methoxyphenyl)-1-{3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-imidazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. The structure includes a 1,2,4-oxadiazole moiety, which is known for its diverse biological properties including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Structural Features
- Oxadiazole Ring : Contributes to the compound's bioactivity through its electron-withdrawing properties.
- Pyridine and Imidazole Moieties : These heterocycles are often associated with biological activity due to their ability to interact with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole scaffold. For instance:
- Mechanism of Action : Compounds with oxadiazole rings have been shown to inhibit key enzymes involved in cancer cell proliferation and survival. They often induce apoptosis in cancer cells by activating intrinsic pathways and inhibiting anti-apoptotic factors .
Case Studies
- In Vitro Studies : A series of oxadiazole derivatives were tested against various cancer cell lines including HEPG2 (liver cancer), MCF7 (breast cancer), and PC-3 (prostate cancer). One derivative demonstrated an IC50 value of 0.67 µM against PC-3 cells, indicating significant potency compared to standard chemotherapeutics .
- Molecular Docking Studies : Molecular docking simulations have revealed that these compounds can effectively bind to targets such as EGFR and Src kinases, which are critical in cancer signaling pathways .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties:
- Cytokine Inhibition : It has been reported to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cellular models .
Antimicrobial Activity
Research indicates that derivatives of this compound possess antimicrobial properties:
- Bacterial Inhibition : Studies have shown effective inhibition against various bacterial strains, suggesting potential use as an antibacterial agent .
Table 1: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
